KAR425
Description
KAR425 (Compound 179) is a synthetic tambjamine derivative belonging to the bipyrrole alkaloid class, structurally inspired by marine natural products. It features a bipyrrole backbone with an alkylamine substitution in place of the traditional pyrrole ring (Ring C) found in prodiginines . This modification enhances its antimalarial potency while reducing cytotoxicity. This compound demonstrates exceptional activity against multidrug-resistant Plasmodium falciparum strains, with IC50 values of 16 ng/mL (Dd2) and 18 ng/mL (7G8), and a high selectivity index (SI = 321–348) due to low toxicity in HepG2 cells (IC50 = 5,711 ng/mL) .
Its synthesis employs cost-effective precursors like cycloheptylamine, avoiding complex reactions, which underscores its scalability .
Properties
CAS No. |
1809050-49-4 |
|---|---|
Molecular Formula |
C19H27N3 |
Molecular Weight |
297.45 |
IUPAC Name |
N-[[4-Ethyl-3-methyl-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene]methyl]-cycloheptanamine |
InChI |
InChI=1S/C19H27N3/c1-3-16-14(2)18(22-19(16)17-11-8-12-20-17)13-21-15-9-6-4-5-7-10-15/h8,11-13,15,20-21H,3-7,9-10H2,1-2H3/b18-13+ |
InChI Key |
UMOKUEQLTLBMFK-QGOAFFKASA-N |
SMILES |
CC1=C(CC)C(C2=CC=CN2)=N/C1=C/NC3CCCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KAR425; KAR 425; KAR-425 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tambjamines vs. Prodiginines
| Feature | KAR425 (Tambjamine) | Prodiginines (e.g., Undecylprodiginine) |
|---|---|---|
| Core Structure | Bipyrrole + alkylamine group | Three pyrrole rings |
| Anion Transport | Effective anion transporter | Moderate anion transport capacity |
| Synthetic Complexity | Simplified synthesis | Requires complex biosynthetic pathways |
This compound’s structural simplification—replacing Ring C with an alkylamine—enhances antimalarial specificity and reduces off-target effects compared to prodiginines . This modification also improves pharmacokinetic properties, as evidenced by its oral efficacy in murine models .
Salinipostin A (Compound 180)
Isolated from Salinispora spp., salinipostin A is a marine-derived antimalarial with potent activity against chloroquine-resistant P. falciparum W2 strains.
Pharmacological Efficacy and Selectivity
Antimalarial Activity
*Prodiginines (e.g., Compounds 6 and 7) exhibit nanomolar IC50 values (~5 nM) but lack this compound’s selectivity and in vivo validation . This compound’s superior SI and single-dose curability position it as a safer, more practical candidate.
Mechanistic Insights
Tambjamines disrupt mitochondrial function in parasites via anion transport, impairing ATP synthesis and inducing apoptosis . This mechanism is shared with prodiginines but refined in this compound to minimize host cell toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
